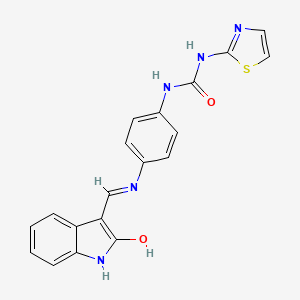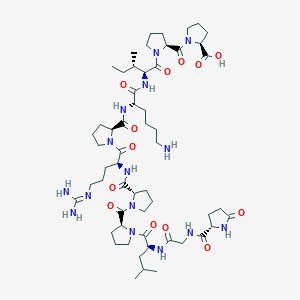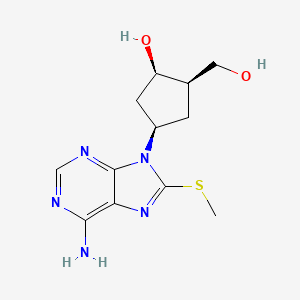
Ovalbumin (154-159)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ovalbumin (154-159) is a peptide fragment derived from ovalbumin, a major protein found in egg white. This specific fragment, consisting of the amino acid sequence Thr-Asn-Gly-Ile-Ile-Arg, is known for its potent inhibitory effects on the angiotensin-converting enzyme (ACE), making it a valuable compound in hypertension research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ovalbumin (154-159) can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of ovalbumin (154-159) involves large-scale SPPS, followed by purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product. The peptide is then lyophilized to obtain a stable powder form suitable for research applications .
Análisis De Reacciones Químicas
Types of Reactions
Ovalbumin (154-159) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in glycation reactions, where it reacts with reducing sugars to form glycated peptides. This reaction is often used to study the effects of glycation on protein structure and function .
Common Reagents and Conditions
Coupling Reagents: DIC, HOBt
Cleavage Reagents: Trifluoroacetic acid (TFA)
Glycation Reagents: Reducing sugars such as glucose
Major Products Formed
The major products formed from these reactions include the desired peptide fragment, glycated peptides, and various by-products that are typically removed during purification .
Aplicaciones Científicas De Investigación
Ovalbumin (154-159) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Employed in studies of protein-protein interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects in hypertension due to its ACE inhibitory activity
Industry: Utilized in the development of functional foods and nutraceuticals with antihypertensive properties.
Mecanismo De Acción
Ovalbumin (154-159) exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which plays a crucial role in the regulation of blood pressure. The peptide binds to the active site of ACE, preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition leads to a decrease in blood pressure, making it a valuable compound for hypertension research .
Comparación Con Compuestos Similares
Similar Compounds
Ovotransferrin (328-332): Another peptide fragment derived from egg white with ACE inhibitory activity.
Temocaprilat: A synthetic ACE inhibitor used in the treatment of hypertension.
Zabicipril HCl: Another synthetic ACE inhibitor with similar therapeutic applications.
Uniqueness
Ovalbumin (154-159) is unique due to its natural origin and specific amino acid sequence, which contributes to its potent ACE inhibitory activity. Unlike synthetic inhibitors, it is derived from a natural protein source, making it a valuable compound for research into natural antihypertensive agents .
Propiedades
Fórmula molecular |
C28H52N10O9 |
|---|---|
Peso molecular |
672.8 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[2-[[(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C28H52N10O9/c1-6-13(3)21(37-19(41)12-34-23(42)17(11-18(29)40)36-24(43)20(30)15(5)39)26(45)38-22(14(4)7-2)25(44)35-16(27(46)47)9-8-10-33-28(31)32/h13-17,20-22,39H,6-12,30H2,1-5H3,(H2,29,40)(H,34,42)(H,35,44)(H,36,43)(H,37,41)(H,38,45)(H,46,47)(H4,31,32,33)/t13-,14-,15+,16-,17-,20-,21-,22-/m0/s1 |
Clave InChI |
ZGCUDFNQZIUUBG-CRFYWODOSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)N |
SMILES canónico |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(C(C)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]-6-[5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-1H-pyrrolo[1,2-c]imidazol-3-one](/img/structure/B12397365.png)


![(2R,4R,5S)-4-(hydroxymethyl)-10-imino-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride](/img/structure/B12397381.png)

